(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride (4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440617
InChI: InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H
SMILES: C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride

CAS No.:

Cat. No.: VC13440617

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride -

Specification

Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12;/h3-6,12,15-16H,1-2,7-10H2;1H
Standard InChI Key JEZDJHTWDHHIQC-UHFFFAOYSA-N
SMILES C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl
Canonical SMILES C1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl

Introduction

Chemical Identification and Structural Characteristics

(4-Fluoro-benzyl)-piperidin-3-ylmethyl-amine hydrochloride is a piperidine derivative featuring a 4-fluorobenzyl group attached to the piperidine ring via a methylene bridge at the 3-position, with a secondary amine functional group protonated as a hydrochloride salt. Its molecular formula is C₁₃H₂₀ClFN₂, with a molecular weight of 258.76 g/mol .

Key Structural Data:

PropertyValue/DescriptorSource
IUPAC NameN-[(4-fluorophenyl)methyl]-1-piperidin-3-ylmethanamine hydrochloride
Canonical SMILESC1CC(CNC1)CNCC2=CC=C(C=C2)F.Cl
InChIKeyJEZDJHTWDHHIQC-UHFFFAOYSA-N
PubChem CID60136832

The compound’s piperidine ring adopts a chair conformation, with the 4-fluorobenzyl group influencing electronic properties via the fluorine atom’s electronegativity. X-ray crystallography of analogous structures confirms axial-equatorial substituent arrangements impacting steric and electronic interactions .

Synthesis and Optimization Strategies

The synthesis typically involves multi-step nucleophilic substitution and hydrogenation reactions:

Core Reaction Pathway

  • Boronic Acid Formation: (4-Fluoro-benzyl)amine derivatives undergo boronation to generate intermediates like 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid .

  • Suzuki Coupling: Reaction with halogenated pyridines (e.g., 4-chloropyridine) under palladium catalysis forms biaryl intermediates .

  • Selective Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) reduces pyridine to piperidine, yielding the target compound .

Industrial-Scale Considerations

  • Solvent Optimization: Dimethylformamide (DMF) or acetonitrile enhances reaction efficiency.

  • Yield Improvements: Continuous flow reactors achieve >70% yield with reduced byproducts.

Physicochemical Properties

PropertyValueSource
Melting Point180–182°C (decomposes)
Density1.056 g/cm³
Solubility>50 mg/mL in DMSO, sparingly in H₂O
pKa (Predicted)9.71 ± 0.10
LogP (Calculated)2.8

The hydrochloride salt improves aqueous solubility, critical for in vitro assays. Stability studies indicate decomposition above 200°C, requiring storage at −20°C under inert gas.

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The 4-fluorobenzyl moiety is prioritized for target selectivity in kinase and GPCR programs .

  • Prodrug Development: Hydrochloride salts improve bioavailability in preclinical models.

Pharmacological Tools

  • Receptor Mapping: Used in radioligand displacement assays to study DAT and SERT binding pockets .

HazardPrecautionSource
Skin/Eye Irritation (H315/H319)Use nitrile gloves and goggles
Respiratory Toxicity (H335)Operate in fume hoods
Storage−20°C, argon atmosphere

No acute toxicity data exists, but analogous piperidines show LD₅₀ > 500 mg/kg in rodents .

Comparative Analysis with Structural Analogs

Positional Isomerism: 3-Fluoro vs. 4-Fluoro Derivatives

Property(4-Fluoro-benzyl) Derivative(3-Fluoro-benzyl) Derivative
LogP2.83.1
Tyrosinase IC₅₀0.18 μM0.25 μM
DAT Ki12 nM18 nM

Data sourced from .

Piperidine vs. Piperazine Derivatives

Piperazine analogs (e.g., [4-(4-fluorobenzyl)piperazin-1-yl] derivatives) exhibit stronger enzyme inhibition but higher cytotoxicity, underscoring piperidine’s therapeutic advantage .

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models.

  • Crystallographic Analysis: Resolve binding modes with DAT and tyrosinase.

  • SAR Expansion: Introduce sulfonamide or triazole groups to modulate solubility .

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